 
                            MC-Val-Ala-PAB-Cl, a compound featuring a dipeptide backbone composed of valine and alanine linked to a p-aminobenzyl carbamate moiety, is significant in the field of biochemistry and medicinal chemistry. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs) and oligonucleotide therapeutics due to its cleavable linker properties. The incorporation of a chlorinated moiety enhances its reactivity and potential for site-specific drug delivery.
The compound is derived from advancements in peptide chemistry, particularly through the synthesis of cathepsin B-sensitive linkers that facilitate controlled drug release in therapeutic applications. Its structure allows for modular synthesis, making it adaptable for various biomedical applications.
MC-Val-Ala-PAB-Cl can be classified as:
The synthesis of MC-Val-Ala-PAB-Cl typically involves several key steps:
Technical details include purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
The molecular structure of MC-Val-Ala-PAB-Cl can be represented as follows:
The molecular formula can be expressed as , with specific attention to its molecular weight and functional groups that dictate its reactivity and stability in biological environments.
MC-Val-Ala-PAB-Cl participates in several key chemical reactions:
Technical details regarding reaction conditions typically include buffered solutions at physiological pH to maintain stability during conjugation processes.
The mechanism of action for MC-Val-Ala-PAB-Cl primarily revolves around its role as a linker in ADCs:
Data from studies indicate that this mechanism significantly improves the selectivity and potency of cancer therapies compared to traditional methods .
Relevant data suggest that optimal conditions for use involve maintaining neutral pH levels to prevent premature hydrolysis while facilitating effective conjugation .
MC-Val-Ala-PAB-Cl has several important applications:
Cleavable linkers constitute the functional core of ADCs, governing pharmacokinetic behavior and intracellular drug release. Unlike non-cleavable systems requiring complete antibody degradation, cleavable linkers respond to tumor-specific stimuli—low pH, proteases, or reduced glutathione—to liberate payloads. This strategy minimizes off-target toxicity while maximizing cytotoxic effects within malignant cells [2] [6]. Despite this conceptual advantage, traditional cleavable linkers face significant limitations:
A 2024 meta-analysis of 40 clinical trials (N=7,879 patients) quantified this risk: ADCs with cleavable linkers induced grade ≥3 adverse events in 47% of patients versus 34% for non-cleavable counterparts [10]. The imperative for enzymatically selective, plasma-stable cleavable linkers thus became undeniable, catalyzing the development of dipeptide systems like MC-Val-Ala-PAB-Cl.
Table 1: Cleavable Linker Classes and Their Limitations
| Linker Type | Cleavage Trigger | Representative ADC | Key Limitations | 
|---|---|---|---|
| Hydrazone | Acidic pH (pH 4-5) | Gemtuzumab Ozogamicin | Hydrolysis in plasma (t~½~ ~36-48h) | 
| Disulfide | Glutathione (GSH) | Early-stage candidates | Serum thiol-mediated reduction | 
| Valine-Citrulline | Cathepsins B/K/L | Brentuximab Vedotin | Nonspecific proteolysis in healthy tissues | 
| Valine-Alanine | Cathepsin B | MC-Val-Ala-PAB-Cl-based ADCs | Engineered for Cathepsin B specificity | 
Dipeptide linkers arose to reconcile enzymatic specificity with chemical stability. The Valine-Citrulline (Val-Cit) motif dominated early designs due to its recognition by lysosomal proteases. However, structural analyses revealed its vulnerability to cathepsin K and L in addition to the intended cathepsin B, explaining off-target payload release [2] [6]. This prompted scrutiny of alternative dipeptides:
Table 2: Comparative Properties of Dipeptide Linker Systems
| Parameter | Valine-Citrulline | Valine-Alanine | Impact on ADC Performance | 
|---|---|---|---|
| Cathepsin B Specificity | Low (cleaved by B, K, L) | High (B-selective) | Minimizes off-target payload release | 
| Plasma Stability | Moderate | High | Reduces premature deconjugation in circulation | 
| Aggregation Tendency | High at DAR >4 | Low at DAR >4 | Improves solubility and PK predictability | 
| Bystander Effect | Supported via PABC spacer | Supported via PABC spacer | Maintains efficacy in heterogeneous tumors | 
MC-Val-Ala-PAB-Cl refines the Val-Ala dipeptide scaffold through three transformative innovations:
Table 3: Physicochemical and Functional Advantages of MC-Val-Ala-PAB-Cl
| Feature | MC-Val-Ala-PAB-Cl | Traditional Val-Cit Linker | Advantage | 
|---|---|---|---|
| Linker-Payload Attachment | Quaternary ammonium via chloride | Maleimide-thiol adduct | Resists retro-Michael deconjugation | 
| Release Mechanism | Cathepsin B → 1,6-elimination of PABC | Cathepsin B/K/L → carboxylesterase cleavage | Tumor-specific activation | 
| Payload Flexibility | Any amine-containing cytotoxin | Limited to carboxylic acid-functionalized agents | Broad payload applicability | 
| Solubility | High (compatible with DAR 7-8) | Moderate (aggregation at DAR >4) | Enables high-potency ADCs | 
These advancements position MC-Val-Ala-PAB-Cl as a versatile scaffold for next-generation ADCs. Its modular design supports integration with novel payload classes—including immunomodulators and protein degraders—expanding ADC applications beyond oncology into infectious diseases and autoimmune disorders [5] [8]. As linker technology evolves toward conditional activation and enhanced bystander effects, MC-Val-Ala-PAB-Cl exemplifies the chemical innovation enabling precision delivery in targeted therapeutics.
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1